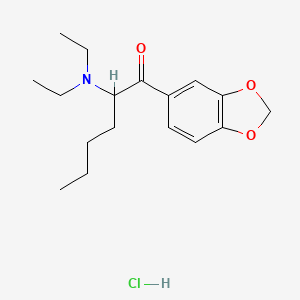

N,N-Diethyl hexylone hydrochloride

Descripción

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(diethylamino)hexan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3.ClH/c1-4-7-8-14(18(5-2)6-3)17(19)13-9-10-15-16(11-13)21-12-20-15;/h9-11,14H,4-8,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXGTEWBHKSOIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(CC)CC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342248 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)hexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-17-6 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)hexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N,N-Diethyl hexylone hydrochloride" synthesis pathway and characterization

An In-depth Technical Guide on the Synthesis, Characterization, and Pharmacological Profile of N,N-Diethyl hexylone hydrochloride

For Research and Forensic Applications Only. This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for scientific and technical purposes and does not endorse or encourage the use of this substance.

Introduction

This compound is a synthetic cathinone (B1664624), a class of psychoactive substances structurally related to the naturally occurring cathinone found in the khat plant. As a member of this broad and evolving class of compounds, N,N-Diethyl hexylone is of significant interest to the forensic and research communities. This technical guide provides a comprehensive overview of a plausible synthesis pathway, detailed characterization methods, and the pharmacological profile of this compound, with a focus on its interaction with monoamine transporters.

Chemical Identity

| Parameter | Value |

| Formal Name | 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride[1] |

| Synonyms | N,N-diethyl-β-keto-3,4-methylenedioxy-α-hexylamphetamine |

| Molecular Formula | C₁₇H₂₅NO₃ • HCl |

| Molecular Weight | 327.9 g/mol [1] |

| CAS Number | 17763-17-6[1] |

Synthesis Pathway

Caption: Plausible four-step synthesis pathway for this compound.

Experimental Protocols (Representative)

Step 1: Synthesis of 1-(1,3-Benzodioxol-5-yl)hexan-1-one

This step involves the Friedel-Crafts acylation of 1,3-benzodioxole.

-

To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add hexanoyl chloride dropwise.

-

Slowly add 1,3-benzodioxole to the mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-Bromo-1-(1,3-benzodioxol-5-yl)hexan-1-one

This step involves the α-bromination of the ketone intermediate. A procedure adapted from the synthesis of a similar compound, 1-(benzo[d][1][2]dioxol-5-yl)-2-bromobutan-1-one, is provided[3].

-

Dissolve 1-(1,3-benzodioxol-5-yl)hexan-1-one in glacial acetic acid.

-

Add a solution of bromine in acetic acid dropwise to the ketone solution with stirring at room temperature[3].

-

Stir the reaction mixture for two hours at room temperature[3].

-

Remove the acetic acid under high vacuum[3].

-

Add water to the residue and extract with dichloromethane[3].

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine[3].

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness[3].

-

Purify the crude product by column chromatography on silica (B1680970) gel[3].

Step 3: Synthesis of N,N-Diethyl hexylone (Free Base)

This step involves the nucleophilic substitution of the α-bromo ketone with diethylamine.

-

Dissolve 2-bromo-1-(1,3-benzodioxol-5-yl)hexan-1-one in a suitable solvent such as acetonitrile (B52724) or THF.

-

Add an excess of diethylamine (approximately 2-3 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a water-immiscible solvent (e.g., ethyl acetate) and wash with water to remove diethylamine hydrobromide.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude free base.

Step 4: Synthesis of this compound

This final step converts the free base to its hydrochloride salt for improved stability and handling.

-

Dissolve the crude N,N-Diethyl hexylone free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in diethyl ether (or a similar solvent) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a solid.

Characterization

A combination of analytical techniques is essential for the unequivocal identification and characterization of this compound.

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not available in the reviewed literature, the expected chemical shifts can be predicted based on its structure and data from closely related analogues like ephylone (N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)pentan-1-one hydrochloride)[4].

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aromatic Protons: Signals in the range of 7.1-7.8 ppm, characteristic of the 1,3-benzodioxole ring system[4].

-

-O-CH₂-O- Protons: A singlet around 6.2 ppm[4].

-

α-Methine Proton (-CH(N)-): A signal around 5.2 ppm[4].

-

N-CH₂- Protons (Diethyl): Multiplets in the range of 2.8-3.1 ppm.

-

Alkyl Chain Protons (-CH₂-CH₂-CH₂-CH₃): Multiplets in the range of 0.8-2.0 ppm.

-

-CH₃ Protons (Alkyl Chain & Diethyl): Triplets around 0.8-1.3 ppm[4].

-

N⁺H₂ Protons: Two broad singlets between 9.0 and 9.7 ppm, indicating diastereotopic protons[4].

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Carbonyl Carbon (C=O): A signal around 195 ppm[4].

-

Aromatic Carbons: Signals between 108-154 ppm[4].

-

-O-CH₂-O- Carbon: A signal around 103 ppm[4].

-

α-Methine Carbon (-CH(N)-): A signal around 60 ppm[4].

-

N-CH₂- Carbons (Diethyl): Signals around 42 ppm.

-

Alkyl Chain Carbons: Signals in the range of 11-33 ppm[4].

| Predicted ¹H and ¹³C NMR Data for this compound (based on analogues) |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~9.0-9.7 (2H, br s, N⁺H₂), ~7.1-7.8 (3H, m, Ar-H), ~6.2 (2H, s, -O-CH₂-O-), ~5.2 (1H, m, -CH(N)-), ~2.8-3.1 (4H, m, N-(CH₂)₂-), ~1.8-2.0 (2H, m, -CH₂-), ~1.1-1.4 (4H, m, -(CH₂)₂-), ~1.2 (6H, t, N-CH₂-CH₃), ~0.8 (3H, t, -CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~195 (C=O), ~153 (Ar-C), ~149 (Ar-C), ~129 (Ar-C), ~126 (Ar-C), ~109 (Ar-C), ~108 (Ar-C), ~103 (-O-CH₂-O-), ~60 (-CH(N)-), ~42 (N-CH₂-), ~33 (-CH₂-), ~26 (-CH₂-), ~22 (-CH₂-), ~14 (-CH₃), ~12 (N-CH₂-CH₃) |

Experimental Protocol (NMR):

-

Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C)[4].

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of synthetic cathinones. The electron ionization (EI) mass spectrum of N,N-Diethyl hexylone is expected to show characteristic fragmentation patterns.

Expected Fragmentation Pattern (GC-EI-MS): The primary fragmentation pathway for N-alkylated cathinones is α-cleavage, leading to the formation of a stable iminium ion, which often represents the base peak[5]. Another significant fragmentation involves cleavage on the other side of the carbonyl group to form an acylium ion[5].

-

Iminium Ion: Cleavage of the Cα-Cβ bond (between the carbonyl carbon and the α-carbon) would result in the formation of a diethylaminoethylidene iminium ion.

-

Acylium Ion: Cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to the formation of a 1,3-benzodioxole acylium ion.

| Key Fragments in the GC-MS of N,N-Diethyl hexylone |

| m/z |

| 291 |

| 149 |

| 100 |

Experimental Protocol (GC-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Inject 1 µL into a GC-MS system equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

Use a temperature program to separate the components, for example, an initial temperature of 100 °C, ramped to 300 °C.

-

Acquire mass spectra in the electron ionization (EI) mode at 70 eV.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected Characteristic FTIR Peaks (ATR): Based on the analysis of other synthetic cathinones, the following absorption bands are expected[6][7]:

-

~2400-2700 cm⁻¹: Broad bands corresponding to the amine salt (N⁺-H stretching)[6][7].

-

~1700-1674 cm⁻¹: A strong absorption band from the carbonyl group (C=O) stretching[6][7].

-

~1605-1580 cm⁻¹: Medium to strong peak indicating stretching vibrations in the aromatic ring (C=C)[6][7].

-

~1250 cm⁻¹: A strong band indicating C-O-C stretching of the methylenedioxy group.

| Predicted FTIR Data for this compound |

| Wavenumber (cm⁻¹) |

| ~2400-2700 |

| ~1680 |

| ~1600 |

| ~1250 |

Experimental Protocol (FTIR):

-

Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Pharmacological Profile: Signaling Pathways

Synthetic cathinones primarily exert their effects by interacting with monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). They can act as either reuptake inhibitors (blockers) or substrate-releasers.

While direct pharmacological data for N,N-Diethyl hexylone is limited, studies on its close structural analogue, N-ethylhexedrone (NEH), provide valuable insights into its likely mechanism of action. NEH is a potent inhibitor of DAT and NET, with significantly lower activity at SERT.

Caption: Proposed mechanism of action of N,N-Diethyl hexylone at monoamine transporters.

Interaction with Monoamine Transporters

Studies on N-ethyl-substituted cathinones show that their potency as dopamine uptake inhibitors increases with the elongation of the aliphatic side chain from methyl to propyl, and then decreases. N-ethylhexedrone (NEH), with a butyl side chain, is a potent DAT inhibitor.

| Pharmacological Data for N-ethylhexedrone (NEH) - an analogue of N,N-Diethyl hexylone |

| Parameter |

| IC₅₀ (Uptake Inhibition) |

| Kᵢ (Binding Affinity) |

hDAT: human Dopamine Transporter; hSERT: human Serotonin Transporter

Based on this data, N,N-Diethyl hexylone is predicted to be a potent and selective inhibitor of the dopamine and norepinephrine transporters, with much lower affinity for the serotonin transporter. This pharmacological profile is consistent with psychostimulant effects. The high DAT/SERT selectivity ratio suggests a significant abuse liability.

Conclusion

This compound is a synthetic cathinone whose synthesis can be achieved through a multi-step process starting from 1,3-benzodioxole. Its characterization relies on a combination of spectroscopic and chromatographic techniques, with mass spectrometry providing key information for its identification. The pharmacological activity of N,N-Diethyl hexylone is likely dominated by potent inhibition of dopamine and norepinephrine transporters, a mechanism shared with many other stimulant drugs. The data presented in this guide, including the representative protocols and compiled data from analogues, serves as a valuable resource for researchers and forensic professionals working with this and related compounds.

References

- 1. caymanchem.com [caymanchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. 1-(benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one synthesis - chemicalbook [chemicalbook.com]

- 4. Spectroscopic characterization and crystal structures of four hydrochloride cathinones: N-ethyl-2-amino-1-phenylhexan-1-one (hexen, NEH), N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one (mexedrone), N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)pentan-1-one (ephylone) and N-butyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-chlorobutylcathinone) | springermedizin.de [springermedizin.de]

- 5. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. baes.uc.pt [baes.uc.pt]

- 7. mdpi.com [mdpi.com]

Pharmacological Profile of N,N-Diethyl hexylone hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N,N-Diethyl hexylone hydrochloride is categorized as a cathinone (B1664624) and is primarily available as an analytical reference standard.[1] As of the compilation of this guide, specific pharmacological data, such as receptor binding affinities and in vitro efficacy for this compound, are not extensively available in peer-reviewed literature. The following information is based on the established pharmacological profile of structurally related synthetic cathinones. The quantitative data presented are hypothetical and for illustrative purposes, representing typical values for this class of compounds.

Introduction

This compound is a synthetic cathinone.[1] Synthetic cathinones are β-keto analogues of amphetamines that act as psychomotor stimulants.[2] Their primary mechanism of action involves the modulation of monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[2][3] By interacting with these transporters, synthetic cathinones increase the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain.[2]

The pharmacological effects of synthetic cathinones can be broadly categorized into two main mechanisms:

-

Transporter Inhibition (Blockers): These compounds bind to monoamine transporters and block the reuptake of neurotransmitters from the synaptic cleft, leading to their accumulation. This mechanism is similar to that of cocaine.

-

Transporter Substrates (Releasers): These compounds are transported into the presynaptic neuron by monoamine transporters. Once inside, they induce reverse transport of neurotransmitters from the neuron into the synaptic cleft. This mechanism is similar to that of amphetamine.

Hypothetical Quantitative Pharmacological Data

The following tables summarize hypothetical quantitative data for this compound, based on typical values observed for other synthetic cathinones. These values would be determined using the experimental protocols outlined in Section 3.

Table 1: Hypothetical Monoamine Transporter Binding Affinities (Kᵢ, nM)

| Compound | hDAT (Kᵢ, nM) | hNET (Kᵢ, nM) | hSERT (Kᵢ, nM) |

| This compound | 50 - 200 | 100 - 500 | 500 - 2000 |

| Cocaine (Reference) | ~255 | ~400 | ~300 |

| GBR-12909 (Reference) | ~1 | >1000 | >1000 |

Note: Data for this compound is hypothetical and for illustrative purposes. Kᵢ values for reference compounds are sourced from published literature. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Hypothetical Monoamine Uptake Inhibition (IC₅₀, nM)

| Compound | hDAT (IC₅₀, nM) | hNET (IC₅₀, nM) | hSERT (IC₅₀, nM) |

| This compound | 30 - 150 | 80 - 400 | 400 - 1500 |

| Cocaine (Reference) | ~200 | ~300 | ~250 |

| N-Ethylnorpentylone (Reference) | 37 | 105 | 383 |

Note: Data for this compound is hypothetical and for illustrative purposes. IC₅₀ values for reference compounds are sourced from published literature. A lower IC₅₀ value indicates a greater potency in inhibiting neurotransmitter uptake. N-Ethylnorpentylone is a potent inhibitor at DAT, NET, and SERT but displays no transporter releasing activity.[4]

Key Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of synthetic cathinones like this compound.

Monoamine Transporter Binding Assay

This assay determines the binding affinity of a test compound to the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing either hDAT, hNET, or hSERT.[5][6]

-

Radioligand: [¹²⁵I]RTI-55 is a commonly used radioligand that binds to all three monoamine transporters.[5]

-

Assay Buffer: Krebs-HEPES buffer (pH 7.4) containing 122 mM NaCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 10 µM pargyline, 100 µM tropolone, 0.2% glucose, and 0.02% ascorbic acid, buffered with 25 mM HEPES.[5]

-

Procedure:

-

Prepare cell membranes from the respective HEK293 cell lines.

-

In each assay tube, add the cell membrane preparation (5-15 µg of protein).

-

Add varying concentrations of the test compound (this compound) or a reference compound.

-

Pre-incubate the membranes with the test compound for 10 minutes.[5]

-

Add the radioligand ([¹²⁵I]RTI-55) at a final concentration of 40-80 pM.[5]

-

Incubate for a specified time (e.g., 2 hours) at room temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM mazindol for hDAT and hNET, 10 µM imipramine (B1671792) for hSERT).

-

Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

The IC₅₀ (concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Kᵢ (inhibitory constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Monoamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.

-

Cell Lines: HEK293 cells stably expressing either hDAT, hNET, or hSERT.[5][6]

-

Radiolabeled Neurotransmitters: [³H]dopamine (for hDAT), [³H]norepinephrine (for hNET), and [³H]serotonin (for hSERT).[5]

-

Assay Buffer: Krebs-HEPES buffer (pH 7.4).

-

Procedure:

-

Plate the cells in 24-well plates and grow to confluence.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of the test compound (this compound) or a reference compound for 10 minutes at 37°C.[3]

-

Initiate uptake by adding the respective radiolabeled neurotransmitter (e.g., 10-20 nM final concentration).[3][5]

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.[3]

-

Terminate uptake by rapidly washing the cells three times with ice-cold assay buffer.[3]

-

Lyse the cells (e.g., with 1% SDS).[3]

-

Measure the radioactivity in the cell lysate using a scintillation counter.[3]

-

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a known uptake inhibitor (e.g., 5 µM mazindol for hDAT and hNET, 5 µM imipramine for hSERT).[5]

-

Inhibition curves are generated by plotting the percentage of specific uptake against the logarithm of the test compound concentration.

-

The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.[5]

-

Visualizations

Signaling Pathway

The following diagram illustrates the general mechanism of action of a synthetic cathinone that acts as a monoamine transporter inhibitor.

Caption: General mechanism of a cathinone as a dopamine transporter inhibitor.

Experimental Workflow

The following diagram outlines the workflow for determining the monoamine transporter binding affinity of a test compound.

Caption: Experimental workflow for a monoamine transporter binding assay.

The next diagram illustrates the workflow for an in vitro monoamine uptake inhibition assay.

Caption: Experimental workflow for a monoamine uptake inhibition assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N-Diethyl hexylone hydrochloride

CAS Number: 17763-17-6

Disclaimer: This document provides a comprehensive overview of N,N-Diethyl hexylone hydrochloride based on available data for the compound and structurally related synthetic cathinones. Due to a lack of specific research on this compound, much of the pharmacological and toxicological information presented is extrapolated from studies on analogous compounds. This guide is intended for research, scientific, and drug development professionals and is not for human or veterinary use.

Introduction

This compound is a synthetic cathinone (B1664624), a class of psychoactive substances structurally related to cathinone, the active alkaloid in the khat plant.[1][2][3] Like other synthetic cathinones, it is characterized by a β-keto-phenethylamine backbone. The defining features of N,N-Diethyl hexylone are the hexyl chain at the alpha position and the N,N-diethyl substitution on the amino group. It is categorized as an analytical reference standard and is primarily used in forensic and research applications.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Formal Name | 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride | [1] |

| CAS Number | 17763-17-6 | [1] |

| Molecular Formula | C₁₇H₂₅NO₃ • HCl | [1] |

| Formula Weight | 327.9 g/mol | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 2.5 mg/ml, DMSO: 14 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 3 mg/ml | [1] |

| λmax | 237, 285, 324 nm | [1] |

| SMILES | O=C(C(CCCC)N(CC)CC)C1=CC(OCO2)=C2C=C1.Cl | [1] |

| InChI Key | QFXGTEWBHKSOIN-UHFFFAOYSA-N | [1] |

Synthesis

While a specific, detailed synthesis protocol for this compound is not available in the peer-reviewed literature, a probable synthetic route can be inferred from the synthesis of analogous β-keto phenylalkylamines.[4] A plausible multi-step synthesis is outlined below.

Experimental Protocol: Hypothetical Synthesis

Step 1: Friedel-Crafts Acylation of 1,3-Benzodioxole (B145889). To a solution of 1,3-benzodioxole in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride). Cool the mixture in an ice bath and slowly add hexanoyl chloride. Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent. Purify the resulting 1-(1,3-benzodioxol-5-yl)-1-hexanone (B3432856) by column chromatography.

Step 2: α-Bromination. Dissolve the 1-(1,3-benzodioxol-5-yl)-1-hexanone in a suitable solvent (e.g., glacial acetic acid or diethyl ether). Slowly add a solution of bromine in the same solvent, maintaining the temperature to control the reaction rate. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure and purify the crude 2-bromo-1-(1,3-benzodioxol-5-yl)-1-hexanone.

Step 3: Nucleophilic Substitution with Diethylamine (B46881). Dissolve the α-brominated ketone in a suitable solvent (e.g., acetonitrile (B52724) or tetrahydrofuran). Add an excess of diethylamine to the solution. Heat the reaction mixture to reflux and monitor its progress by TLC. Once the reaction is complete, cool the mixture and remove the solvent. Dissolve the residue in an organic solvent and wash with water to remove excess diethylamine and its hydrobromide salt.

Step 4: Hydrochloride Salt Formation. Dissolve the crude N,N-Diethyl hexylone free base in a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in the same or a miscible solvent (e.g., ethereal HCl) dropwise until precipitation is complete. Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Pharmacology

Specific pharmacological data for this compound is not currently available. However, based on its structural similarity to other synthetic cathinones, its primary mechanism of action is expected to be the inhibition of monoamine transporters.[5][6][7]

Mechanism of Action: Monoamine Transporter Inhibition

Synthetic cathinones are known to interact with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[5][6][7] The N,N-diethyl substitution and the hexyl side chain are likely to influence the potency and selectivity of N,N-Diethyl hexylone at these transporters. Generally, increasing the length of the α-alkyl chain in cathinone analogs can alter their affinity and potency at monoamine transporters.[8][9]

The interaction can be as a reuptake inhibitor (blocker) or as a substrate (releaser).[10] Given its structure, N,N-Diethyl hexylone is predicted to act primarily as a reuptake inhibitor at DAT and NET, with potentially lower affinity for SERT. This would lead to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft.

Caption: Inferred mechanism of action of N,N-Diethyl hexylone at the dopamine transporter.

Pharmacological Data of Related Compounds

The following table summarizes the in vitro pharmacological data for structurally similar synthetic cathinones to provide a comparative context.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |

| N-Ethylhexedrone (NEH) | 15.3 | 48.2 | 1024 | Duart-Castells et al., 2021 |

| Pentedrone | 31.9 | 215 | 2146 | Gatch et al., 2020 |

| N-Ethylpentedrone (NEPD) | 13.9 | 105 | 454 | Gatch et al., 2020 |

| Pentylone | 47.9 | 110 | 148 | Gatch et al., 2020 |

| N-Ethylpentylone (NEP) | 37 | 105 | 383 | Gatch et al., 2020 |

Note: This table is for comparative purposes only. The actual values for this compound may differ.

Metabolism

The metabolic fate of this compound has not been specifically studied. However, based on the known metabolic pathways of other N-alkylated synthetic cathinones, several biotransformations can be predicted.[11][12][13][14][15]

Predicted Metabolic Pathways:

-

N-Dealkylation: Stepwise removal of the ethyl groups from the nitrogen atom to form N-ethyl hexylone and subsequently hexylone.

-

β-Ketone Reduction: Reduction of the ketone group to a secondary alcohol, forming the corresponding dihydro-N,N-diethyl hexylone.

-

Hydroxylation: Addition of a hydroxyl group to the hexyl chain or the aromatic ring.

-

Demethylenation: Opening of the methylenedioxy ring, followed by O-methylation of the resulting catechol.

-

Conjugation: Formation of glucuronide or sulfate (B86663) conjugates of the phase I metabolites.

Caption: Predicted metabolic pathways for N,N-Diethyl hexylone.

Analytical Methodology

The identification and quantification of this compound in seized materials or biological samples would likely employ standard forensic analytical techniques.

Experimental Protocol: Analytical Workflow

1. Sample Preparation:

-

Seized Materials (Powders, Tablets): Dissolution in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile), followed by filtration.

-

Biological Matrices (Blood, Urine): Protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate the analyte from the matrix.

2. Screening:

-

Immunoassay: Commercially available immunoassays for synthetic cathinones may show cross-reactivity, providing a preliminary indication.

-

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can be used for screening and tentative identification based on the fragmentation pattern.

3. Confirmation and Quantification:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the confirmation and quantification of synthetic cathinones. A validated method would involve chromatographic separation on a C18 column followed by detection using multiple reaction monitoring (MRM) to ensure specificity and sensitivity.[16]

-

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS can provide accurate mass measurements for unequivocal identification, especially for novel or uncharacterized compounds.[17]

Caption: General analytical workflow for the identification of N,N-Diethyl hexylone.

Toxicology

There are no specific toxicological studies on this compound. The toxic effects are inferred from case reports of intoxication with other synthetic cathinones.[18][19][20][21][22]

Potential Adverse Effects:

-

Cardiovascular: Tachycardia, hypertension, arrhythmias, and myocardial infarction.[20]

-

Neurological: Agitation, paranoia, hallucinations, seizures, and excited delirium.

-

Systemic: Hyperthermia, rhabdomyolysis, and multi-organ failure.

The toxicity of synthetic cathinones is often linked to their potent stimulation of the sympathetic nervous system due to elevated levels of dopamine and norepinephrine.

Conclusion

This compound is a synthetic cathinone for which there is a significant gap in the scientific literature. While its basic chemical properties are known, its pharmacological, metabolic, and toxicological profiles have not been specifically investigated. Based on structure-activity relationships of related compounds, it is predicted to be a monoamine transporter inhibitor with a preference for the dopamine and norepinephrine transporters. Further research is imperative to fully characterize the properties and potential risks associated with this compound. The information provided in this guide serves as a foundational resource for researchers and professionals in the field, highlighting the need for empirical studies to validate these extrapolations.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N,N-diethyl Hexylone (hydrochloride) - Adaptive Immunity - CAT N°: 28475 [bertin-bioreagent.com]

- 3. N,N-diethyl Hexylone (hydrochloride) from Cayman Chemical | Labcompare.com [labcompare.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacological characterization of designer cathinones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry [cfsre.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Toxicological Analysis of Intoxications with Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cardiotoxicity After Synthetic Cathinone Use; Two Cases, A Case Series and Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nist.gov [nist.gov]

- 22. dovepress.com [dovepress.com]

In Vitro Activity of N,N-Diethyl hexylone hydrochloride: A Technical Guide

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific in vitro pharmacological data for N,N-Diethyl hexylone hydrochloride. This technical guide has been compiled to address the core requirements of researchers, scientists, and drug development professionals by providing a detailed overview of the in vitro activity of the structurally similar and well-characterized synthetic cathinone (B1664624), N-ethyl-hexedrone (NEH) . The methodologies and findings presented herein for NEH serve as a relevant proxy and a foundational resource for researchers investigating related compounds.

Introduction to N-ethyl-hexedrone (NEH)

N-ethyl-hexedrone is a stimulant of the cathinone class that has been investigated for its interaction with monoamine transporters.[1] Like other substituted cathinones, its primary mechanism of action is the inhibition of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, which leads to increased extracellular concentrations of these neurotransmitters.[2][3] The in vitro data for NEH provides a valuable framework for understanding the potential pharmacological profile of structurally related cathinones.

Quantitative In Vitro Data for N-ethyl-hexedrone (NEH)

The inhibitory effects of N-ethyl-hexedrone on monoamine transporters have been quantified through various in vitro assays. The following tables summarize the available data on its potency (IC50) and binding affinity (Ki) at human dopamine and norepinephrine transporters. NEH generally displays a much lower affinity for the serotonin transporter.[4]

Table 1: Monoamine Transporter Inhibition by N-ethyl-hexedrone (NEH)

| Compound | Transporter | IC50 (μM) |

| N-ethyl-hexedrone (NEH) | hDAT | 0.0467[1] |

| N-ethyl-hexedrone (NEH) | hNET | 0.0978[1] |

IC50: Half-maximal inhibitory concentration. hDAT: human Dopamine Transporter. hNET: human Norepinephrine Transporter.

Table 2: Transporter Binding Affinities of N-ethyl-hexedrone (NEH)

| Compound | Transporter | Ki (μM) |

| N-ethyl-hexedrone (NEH) | hDAT | Data not consistently reported |

Ki: Inhibitor constant, a measure of binding affinity.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically used to characterize the activity of synthetic cathinones like NEH at monoamine transporters. These protocols are based on established procedures in the field.[2][5][6]

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing a specific monoamine transporter.

Objective: To determine the IC50 value of a compound for the inhibition of dopamine, norepinephrine, and serotonin transporters.

Materials:

-

Human Embryonic Kidney 293 (HEK 293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[2][7]

-

Cell culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM).[2]

-

Radiolabeled substrates: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.[5]

-

Test compound (e.g., N-ethyl-hexedrone hydrochloride) dissolved in a suitable solvent.

-

Assay buffer (e.g., Krebs-HEPES buffer).[5]

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture: HEK 293 cells expressing hDAT, hNET, or hSERT are cultured in appropriate multi-well plates until they reach a suitable confluency.[2]

-

Pre-incubation: The cell culture medium is removed, and the cells are washed with assay buffer. The cells are then pre-incubated with varying concentrations of the test compound for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).[5][8]

-

Uptake Initiation: The uptake reaction is initiated by adding the radiolabeled monoamine substrate (e.g., [3H]dopamine for hDAT expressing cells) at a fixed concentration.

-

Incubation: The cells are incubated for a short period (e.g., 15-30 minutes) to allow for substrate uptake.[5]

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined by non-linear regression analysis of the concentration-response curves.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by its ability to compete with a radiolabeled ligand that is known to bind to the transporter.

Objective: To determine the inhibitor constant (Ki) of a compound for monoamine transporters.

Materials:

-

Cell membranes prepared from HEK 293 cells expressing hDAT, hNET, or hSERT.[2]

-

Radioligands: e.g., [3H]WIN 35,428 for hDAT, [3H]nisoxetine for hNET, or [3H]citalopram for hSERT.[2]

-

Test compound.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes, the radioligand, and varying concentrations of the test compound are incubated together in an assay buffer.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the general mechanism of action for cathinones and a typical experimental workflow.

Caption: General signaling pathway of cathinone-mediated monoamine transporter inhibition.

References

- 1. N-Ethylhexedrone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. diva-portal.org [diva-portal.org]

"N,N-Diethyl hexylone hydrochloride" mechanism of action studies

An In-Depth Technical Guide on the Presumed Mechanism of Action of N,N-Diethyl hexylone hydrochloride

Disclaimer: Direct mechanism of action studies on this compound are not extensively available in the current scientific literature. This guide synthesizes information from studies on structurally analogous synthetic cathinones, primarily N-ethylhexedrone (NEH), to provide a detailed overview of its presumed pharmacological profile. All data and experimental protocols presented are derived from research on these related compounds and should be interpreted as predictive for this compound.

Introduction

This compound is a synthetic cathinone (B1664624), a class of psychoactive substances structurally related to cathinone, the active alkaloid in the khat plant.[1] Like other synthetic cathinones, it is presumed to act as a central nervous system stimulant. Structurally, it is an analog of N-ethylhexedrone (NEH), featuring a diethylamino group instead of an ethylamino group. Given the close structural similarity, the mechanism of action of this compound is expected to closely mirror that of NEH and other N-substituted cathinones.

The primary mechanism for synthetic cathinones involves the modulation of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) from the synaptic cleft.[2][3] By inhibiting these transporters, these compounds increase the synaptic concentration of monoamines, leading to their characteristic stimulant effects.

Presumed Mechanism of Action: Monoamine Transporter Inhibition

Based on data from N-ethylhexedrone (NEH), this compound is presumed to function as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2] This means it has a higher potency for inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET) compared to the serotonin transporter (SERT).[4][5] This pharmacological profile is consistent with many psychostimulant drugs known for their high abuse potential.[3]

The inhibition of DAT and NET leads to an accumulation of dopamine and norepinephrine in the synapse, enhancing dopaminergic and noradrenergic neurotransmission. The preferential activity at DAT is thought to be the primary driver of the reinforcing and abuse-related effects of these compounds.[4][5]

Quantitative Pharmacology of Structurally Related Analogs

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for N-ethylhexedrone (NEH) and other relevant cathinones at human monoamine transporters. This data provides a quantitative basis for predicting the pharmacological profile of this compound.

Table 1: Monoamine Transporter Uptake Inhibition (IC50)

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | DAT/SERT Ratio | Reference |

| N-ethylhexedrone (NEH) | 0.0467 | 0.0978 | 4.88 | ~104 | [2][4] |

| N-ethylhexedrone (NEH) | 0.073 | Not Reported | >100 | >1370 | [6] |

| Cocaine | 0.238 | Not Reported | 2.01 | 8.4 | [6] |

| α-PVP | 0.124 | Not Reported | >100 | >806 | [6] |

The DAT/SERT ratio is calculated as (1/DAT IC50) / (1/SERT IC50), indicating selectivity for the dopamine transporter over the serotonin transporter.

Table 2: Monoamine Transporter Binding Affinity (Ki)

| Compound | DAT Ki (µM) | NET Ki (µM) | SERT Ki (µM) | Reference |

| N-ethylhexedrone (NEH) | 0.171 | 1.259 | 11.4 | [4] |

| N-ethylhexedrone (NEH) | 0.121 | Not Reported | 35.94 | [6] |

| Cocaine | 0.307 | Not Reported | 0.56 | [6] |

| α-PVP | 0.019 | Not Reported | >100 | [6] |

In Vivo Effects of Structurally Related Analogs

Preclinical studies in animal models using N-ethylhexedrone (NEH) provide insights into the expected behavioral effects of this compound. These studies are crucial for understanding its abuse potential and psychostimulant properties.

-

Locomotor Activity: In mice, NEH dose-dependently increases locomotor activity, a hallmark of psychostimulant drugs. The peak stimulant effects are comparable to those of cocaine and methamphetamine.[7][8]

-

Drug Discrimination: In rats trained to discriminate cocaine or methamphetamine from saline, NEH fully substitutes for both drugs. This suggests that NEH produces similar subjective effects to these classic stimulants, indicating a high potential for abuse.[4][7]

-

Rewarding Properties: NEH has been shown to induce a conditioned place preference (CPP) in mice, indicating that the compound has rewarding properties.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of synthetic cathinones.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing a specific monoamine transporter.

-

Cell Culture: Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media (e.g., DMEM with 10% FBS) and plated in 96- or 384-well plates.[11][12]

-

Assay Buffer Preparation: A Krebs-HEPES buffer (KHB) or similar physiological buffer is prepared.

-

Compound Preparation: The test compound (e.g., this compound) is serially diluted in the assay buffer to a range of concentrations.

-

Pre-incubation: The cell culture medium is removed, and the cells are washed with the assay buffer. The cells are then pre-incubated with the various concentrations of the test compound or vehicle for a short period (e.g., 5-10 minutes) at room temperature or 37°C.[11][13]

-

Initiation of Uptake: A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to each well to initiate the uptake reaction.[4]

-

Incubation: The plate is incubated for a short, defined period (e.g., 1-5 minutes) at room temperature to allow for transporter-mediated uptake.[13]

-

Termination of Uptake: The reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

-

Cell Lysis and Scintillation Counting: A lysis buffer (e.g., 1% SDS) is added to each well to solubilize the cells. The lysate is then transferred to scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity in each well is proportional to the amount of substrate taken up by the cells. The data are normalized to the control (vehicle-treated) wells. IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.[6]

In Vitro Radioligand Binding Assay

This assay determines the affinity of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to that transporter.

-

Membrane Preparation: Membranes from HEK 293 cells expressing the transporter of interest (hDAT, hNET, or hSERT) are prepared through homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membranes, a fixed concentration of a specific radioligand (e.g., [¹²⁵I]RTI-55 for all three transporters), and varying concentrations of the unlabeled test compound.[4]

-

Incubation: The plates are incubated for a specific time (e.g., 1 hour) at a controlled temperature (e.g., 22°C) to allow the binding to reach equilibrium.[6]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from the total binding. The concentration-response curves for the test compound are then plotted, and the IC50 values are determined. The Ki (affinity constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, behaving animals following drug administration.

-

Surgical Implantation: A guide cannula is surgically implanted into a specific brain region of an anesthetized rat (e.g., the nucleus accumbens, a key area for reward). The animals are allowed to recover for several days.[14]

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Baseline Sample Collection: After a stabilization period, several baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish the basal neurotransmitter levels.[14]

-

Drug Administration: The animal is administered the test compound (e.g., via intraperitoneal injection).

-

Post-injection Sample Collection: Dialysate samples continue to be collected for several hours after drug administration.

-

Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate samples is quantified using a sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[14]

-

Data Analysis: The neurotransmitter concentrations in the post-injection samples are expressed as a percentage of the average baseline concentration. This allows for the determination of the effect of the drug on extracellular neurotransmitter levels over time.

Conclusion

While direct experimental data on this compound is scarce, the available information on its close structural analog, N-ethylhexedrone, provides a strong basis for predicting its mechanism of action. It is presumed to be a potent inhibitor of the dopamine and norepinephrine transporters, with significantly lower activity at the serotonin transporter. This profile as a norepinephrine-dopamine reuptake inhibitor is consistent with its classification as a psychostimulant and suggests a high potential for abuse, similar to other synthetic cathinones and established stimulants like cocaine. The quantitative data and in vivo effects observed for NEH likely provide a reasonable approximation of the pharmacological properties of this compound. However, dedicated research is imperative to definitively characterize its specific pharmacological and toxicological profile.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-Ethylhexedrone - Wikipedia [en.wikipedia.org]

- 3. N-Ethylhexedrone - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 4. ecddrepository.org [ecddrepository.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Behavioral effects of four novel synthetic cathinone analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Behavioral Effects of Four Novel Synthetic Cathinone Analogs in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 12. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

In-Depth Technical Guide: N,N-Diethyl Hexylone Hydrochloride Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl hexylone hydrochloride is a synthetic cathinone (B1664624), a class of psychoactive substances that are analogs of the naturally occurring cathinone found in the Catha edulis plant. As an analytical reference standard, it serves as a crucial tool for forensic laboratories, researchers, and pharmaceutical development by providing a highly characterized material for the unambiguous identification and quantification of N,N-Diethyl hexylone in various samples. This technical guide provides a comprehensive overview of the analytical data, experimental protocols, and the putative pharmacological mechanism of action of this compound.

Chemical and Physical Properties

This compound is the hydrochloride salt of N,N-Diethyl hexylone. The presence of the hydrochloride salt improves the compound's stability and solubility in polar solvents, making it suitable for analytical applications.

Table 1: Chemical and Physical Data for this compound

| Parameter | Value | Reference |

| Chemical Name | 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride | [1][2] |

| CAS Number | 17763-17-6 | [1] |

| Molecular Formula | C₁₇H₂₅NO₃ • HCl | [1][2] |

| Formula Weight | 327.9 g/mol | [1][2] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1][2] |

| Solubility | DMF: 2.5 mg/ml, DMSO: 14 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 3 mg/ml | [1] |

| UV λmax | 237, 285, 324 nm | [1] |

| Storage Temperature | -20°C | [2] |

Analytical Data

Accurate analytical data is paramount for the correct identification and quantification of this compound. The following sections detail the expected spectral data. While specific data for this compound is not widely published, the information presented is based on available data for the compound and closely related analogs.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of synthetic cathinones. The electron ionization (EI) mass spectrum of N,N-Diethyl hexylone is expected to show characteristic fragmentation patterns.

Table 2: Predicted Mass Spectrometry Data for N,N-Diethyl Hexylone

| Ion Type | Predicted m/z | Description |

| Molecular Ion [M]⁺ | 291 | Corresponding to the free base |

| [M+H]⁺ | 292 | Protonated molecule (in ESI-MS) |

| Major Fragments | 114, 177, 149 | Characteristic fragments resulting from α-cleavage and other fragmentation pathways. The iminium ion resulting from cleavage of the bond between the carbonyl carbon and the α-carbon is a prominent fragment for many cathinones. |

Note: The fragmentation pattern can be influenced by the ionization technique and the specific instrument parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. While a published spectrum for this compound was not available, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-Diethyl Hexylone

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 108 - 150 |

| O-CH₂-O | ~6.0 | ~101 |

| α-CH | 3.5 - 4.5 | 60 - 70 |

| N-(CH₂)₂ | 2.5 - 3.5 | 45 - 55 |

| Alkyl Chain CH₂ | 0.8 - 2.0 | 14 - 40 |

| Alkyl Chain CH₃ | 0.8 - 1.2 | ~14 |

| N-CH₂-CH₃ | 1.0 - 1.5 | ~12 |

Note: Predicted values are for the free base in a standard deuterated solvent like CDCl₃. The hydrochloride salt and different solvents will cause shifts in the observed values.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is useful for identifying the functional groups present in a molecule.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3000-2700 | N-H⁺ stretch | Characteristic of the hydrochloride salt of an amine. |

| ~2960-2850 | C-H stretch | Aliphatic C-H bonds in the ethyl and hexyl groups. |

| ~1685 | C=O stretch | Ketone carbonyl group. |

| ~1600, ~1480 | C=C stretch | Aromatic ring. |

| ~1250, ~1040 | C-O stretch | Dioxole ring ethers. |

Experimental Protocols

The following are generalized protocols for the analysis of synthetic cathinones and can be adapted for this compound. Method validation is essential for accurate and reliable results.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the GC-MS analysis of synthetic cathinones.

Sample Preparation:

-

Prepare a stock solution of the this compound analytical reference standard in methanol (B129727) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

For unknown samples, perform an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte from the matrix.

-

Dissolve the extracted residue in a suitable solvent (e.g., methanol or ethyl acetate) before injection.

Instrumentation:

-

GC System: Agilent 7890B or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

MS System: Agilent 5977A MSD or equivalent.

GC Conditions:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-550 amu.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general HPLC method for the quantification of synthetic cathinones.

Sample Preparation:

-

Prepare a stock solution of the this compound analytical reference standard in the mobile phase at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Instrumentation:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and a buffer (e.g., 0.1% formic acid in water).

-

Gradient Program: Start with a lower concentration of acetonitrile (e.g., 20%) and increase to a higher concentration (e.g., 80%) over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 237 nm, 285 nm, or 324 nm.

Putative Signaling Pathway and Mechanism of Action

Synthetic cathinones primarily exert their psychoactive effects by interacting with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

N,N-Diethyl hexylone, like other synthetic cathinones, is presumed to act as a monoamine transporter inhibitor. By blocking the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft, it increases their extracellular concentrations. This leads to enhanced neurotransmission and produces stimulant effects. The relative affinity for DAT, NET, and SERT can vary among different cathinone derivatives, which influences their specific pharmacological profiles.

Experimental and Logical Workflows

Analytical Workflow for Reference Standard

The following diagram illustrates a typical workflow for the analysis of an analytical reference standard like this compound.

Logical Relationship for Identification

The conclusive identification of this compound relies on the convergence of data from multiple analytical techniques.

Disclaimer

This document is intended for informational purposes for researchers, scientists, and drug development professionals. This compound is a research chemical and is not for human or veterinary use. All handling and experiments should be conducted in a controlled laboratory setting by qualified personnel, adhering to all relevant safety protocols and regulations.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of N,N-Diethyl hexylone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl hexylone hydrochloride is a synthetic cathinone, a class of psychoactive substances that has seen a rise in interest within the forensic and research communities. As a substituted cathinone, it shares a structural relationship with other stimulants that act on the central nervous system. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of this compound and related substances. This document compiles available data on its chemical structure, physical characteristics, and solubility, alongside detailed experimental protocols for its analysis. Furthermore, it elucidates the general mechanism of action for synthetic cathinones, providing a basis for understanding its potential pharmacological effects.

Chemical and Physical Properties

This compound is the hydrochloride salt form of N,N-Diethyl hexylone. The presence of the hydrochloride moiety enhances its solubility in aqueous solutions compared to its free base form.[1] It is categorized as an analytical reference standard and is intended for research and forensic applications.[2]

Table 1: Chemical and Physical Data of this compound

| Property | Value | Source(s) |

| Chemical Name | 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride | [2][3] |

| CAS Number | 17763-17-6 | [2] |

| Molecular Formula | C₁₇H₂₅NO₃ • HCl | [2] |

| Formula Weight | 327.9 g/mol | [2] |

| Purity | ≥98% | [2] |

| Formulation | A crystalline solid | [2][3] |

| UV Absorption (λmax) | 237, 285, 324 nm | [2] |

Table 2: Solubility Data of this compound

| Solvent | Solubility | Source(s) |

| DMF | 2.5 mg/mL | [2] |

| DMSO | 14 mg/mL | [2] |

| Ethanol | 0.25 mg/mL | [2] |

| PBS (pH 7.2) | 3 mg/mL | [2] |

Experimental Protocols

The characterization of this compound involves a variety of analytical techniques. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a fundamental technique for the identification and quantification of synthetic cathinones.

Objective: To separate and identify N,N-Diethyl hexylone from a sample matrix and to determine its mass spectral fragmentation pattern.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 5975 Series GC/MSD System).[4]

-

Capillary column suitable for amine analysis (e.g., Zebron™ Inferno™ ZB-35HT).[4]

Procedure:

-

Sample Preparation: Perform an acid/base extraction of the sample to isolate the analyte.[4]

-

Injection: Inject a 1 µL aliquot of the prepared sample into the GC inlet in splitless mode.[4]

-

GC Conditions:

-

MS Conditions:

-

Data Analysis: Analyze the resulting chromatogram and mass spectrum. The retention time and the fragmentation pattern are used for identification. For N-ethylhexylone, a structural isomer, the most intense fragment ion is observed at m/z 114.[5]

Workflow for GC-MS Analysis

Caption: Workflow for the analysis of this compound using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of synthetic cathinones.

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker 400 MHz).

Procedure:

-

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent, such as DMSO-d₆.

-

Acquisition: Record ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Objective: To identify the characteristic vibrational frequencies of the functional groups in this compound.

Instrumentation:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the crystalline solid directly on the ATR crystal.

-

Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands. For cathinones, a strong carbonyl (C=O) stretch is expected around 1680-1690 cm⁻¹.[6] The spectrum of the hydrochloride salt will also show broad absorptions in the 2400-3000 cm⁻¹ region due to the ammonium (B1175870) (N⁺-H) stretch.

Pharmacological Profile and Signaling Pathways

General Mechanism of Action

Synthetic cathinones are central nervous system stimulants that primarily exert their effects by interacting with monoamine transporters.[7][8] These transporters—dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.

The general mechanism of action for synthetic cathinones involves either the inhibition of these transporters or the reversal of their normal transport direction, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.[2][3] This enhanced monoaminergic neurotransmission is responsible for the stimulant effects of these compounds. N-Ethylhexedrone, a related cathinone, acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[9] It is plausible that this compound shares a similar mechanism.

Inhibition of Monoamine Transporters

Caption: General mechanism of monoamine transporter inhibition by synthetic cathinones.

Experimental Protocol for Monoamine Transporter Inhibition Assay

This protocol describes a radioligand uptake inhibition assay to determine the potency of a compound at monoamine transporters.

Objective: To determine the IC₅₀ value of this compound for DAT, NET, and SERT.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.[2]

-

Radiolabeled substrates (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).

-

Test compound (this compound).

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Cell Culture: Culture the transfected HEK293 cells in appropriate media and seed them in 96-well plates.

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Initiate the uptake by adding the radiolabeled substrate.

-

Incubate for a specific time at a controlled temperature.

-

Terminate the uptake by washing with ice-cold buffer.

-

-

Measurement: Lyse the cells and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand uptake against the concentration of the test compound to determine the IC₅₀ value.

Conclusion

This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. While key identifiers and solubility data are established, a comprehensive understanding of its thermodynamic properties and detailed spectral characteristics requires further experimental investigation. The pharmacological profile, based on its classification as a synthetic cathinone, points towards activity as a monoamine transporter inhibitor. The provided experimental protocols offer a framework for researchers to further characterize this and other related novel psychoactive substances. As the landscape of synthetic drugs continues to evolve, detailed and standardized characterization is paramount for the scientific and forensic communities.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. N-Ethylhexedrone - Wikipedia [en.wikipedia.org]

- 4. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 7. benchchem.com [benchchem.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. N-Ethylhexedrone [medbox.iiab.me]

"N,N-Diethyl hexylone hydrochloride" molecular formula C17H25NO3 • HCl

Molecular Formula: C₁₇H₂₅NO₃ • HCl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl hexylone hydrochloride is a synthetic cathinone, a class of psychoactive substances characterized by a β-keto-phenethylamine core structure. As a research chemical, a thorough understanding of its chemical, pharmacological, and toxicological properties is essential for the scientific community. This technical guide provides a comprehensive overview of this compound, including its physicochemical characteristics, analytical methods for its identification, and an exploration of its presumed pharmacological mechanism of action and toxicological profile, largely inferred from its close structural analog, N-ethyl-hexedrone. Detailed experimental protocols for synthesis, characterization, and in vitro metabolism are also presented to facilitate further research.

Chemical and Physical Data

This compound is the hydrochloride salt of N,N-Diethyl hexylone. The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Formal Name | 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride | [1] |

| Molecular Formula | C₁₇H₂₅NO₃ • HCl | [1] |

| Formula Weight | 327.9 g/mol | [1] |

| CAS Number | 17763-17-6 | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| UV λmax | 237, 285, 324 nm | [1] |

| Solubility | DMF: 2.5 mg/ml, DMSO: 14 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 3 mg/ml | [1] |

Synthesis

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of 1-(1,3-benzodioxol-5-yl)-1-hexanone (B3432856)

-

To a solution of 1-(1,3-benzodioxol-5-yl)-1-hexanone in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

-

Reflux the mixture under inert atmosphere for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and wash with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α-bromo ketone.

Step 2: Amination with Diethylamine (B46881)

-

Dissolve the crude α-bromo ketone in a polar aprotic solvent like acetonitrile.

-

Add an excess of diethylamine to the solution. The reaction is typically carried out at room temperature and stirred for 24-48 hours.

-

Monitor the reaction progress by TLC. Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting crude N,N-Diethyl hexylone base by column chromatography on silica (B1680970) gel.

Step 3: Salt Formation

-

Dissolve the purified N,N-Diethyl hexylone base in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Caption: Synthetic workflow for N,N-Diethyl hexylone HCl.

Analytical Characterization

A combination of analytical techniques is employed for the unequivocal identification and characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of volatile and semi-volatile compounds like synthetic cathinones.